

# Application Notes and Protocols for Epoxy Fluor 7 Staining

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## Compound of Interest

Compound Name: Epoxy Fluor 7

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### Introduction

**Epoxy Fluor 7** is a fluorogenic substrate for soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in regulating inflammation and vascular tone. sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active corresponding diols.<sup>[1][2][3]</sup> The hydrolysis of **Epoxy Fluor 7** by sEH generates a highly fluorescent product, allowing for the sensitive detection of sEH activity in both purified enzyme preparations and cellular assays.<sup>[4]</sup> <sup>[5]</sup> These application notes provide detailed protocols for the use of **Epoxy Fluor 7** to stain both fixed and live cells, enabling researchers to investigate the activity and localization of sEH in various cell types.

## Data Presentation

Table 1: Spectral Properties of **Epoxy Fluor 7** Hydrolysis Product

Property	Value
Excitation Maximum	330 nm
Emission Maximum	465 nm
Fluorophore	6-methoxy-2-naphthaldehyde

Table 2: Recommended Reagent Concentrations and Incubation Times

Application	Reagent	Concentration	Incubation Time	Temperature
Live Cell Staining	Epoxy Fluor 7	1-10 $\mu$ M	30-60 minutes	37°C
Fixed Cell Staining	Epoxy Fluor 7	5-20 $\mu$ M	60-120 minutes	Room Temperature
Fixation	Paraformaldehyde (PFA)	4% in PBS	15 minutes	Room Temperature
Permeabilization	Triton X-100 or Saponin	0.1-0.5% in PBS	10-15 minutes	Room Temperature

## Experimental Protocols

### Protocol 1: Staining of Live Cells with **Epoxy Fluor 7**

This protocol allows for the real-time measurement of sEH activity in living cells.

Materials:

- **Epoxy Fluor 7**
- Dimethyl sulfoxide (DMSO)
- Live cells cultured on glass-bottom dishes or appropriate imaging plates
- Live cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare **Epoxy Fluor 7** Stock Solution: Dissolve **Epoxy Fluor 7** in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C or -80°C, protected from light.

- **Cell Culture:** Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.
- **Prepare Staining Solution:** On the day of the experiment, dilute the **Epoxy Fluor 7** stock solution in pre-warmed (37°C) live cell imaging medium to a final working concentration of 1-10 µM.
- **Cell Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **Epoxy Fluor 7** staining solution to the cells.
- **Incubation:** Incubate the cells at 37°C for 30-60 minutes, protected from light.
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium.
- **Imaging:** Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~330 nm, Emission: ~465 nm).

#### Protocol 2: Staining of Fixed and Permeabilized Cells with **Epoxy Fluor 7**

This protocol is suitable for endpoint assays and for co-staining with antibodies targeting intracellular antigens.

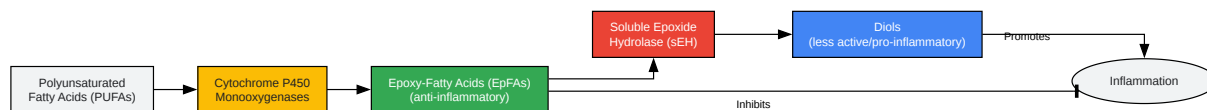
Materials:

- **Epoxy Fluor 7**
- Dimethyl sulfoxide (DMSO)
- Cells cultured on coverslips or in multi-well plates
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
- Mounting medium

#### Procedure:

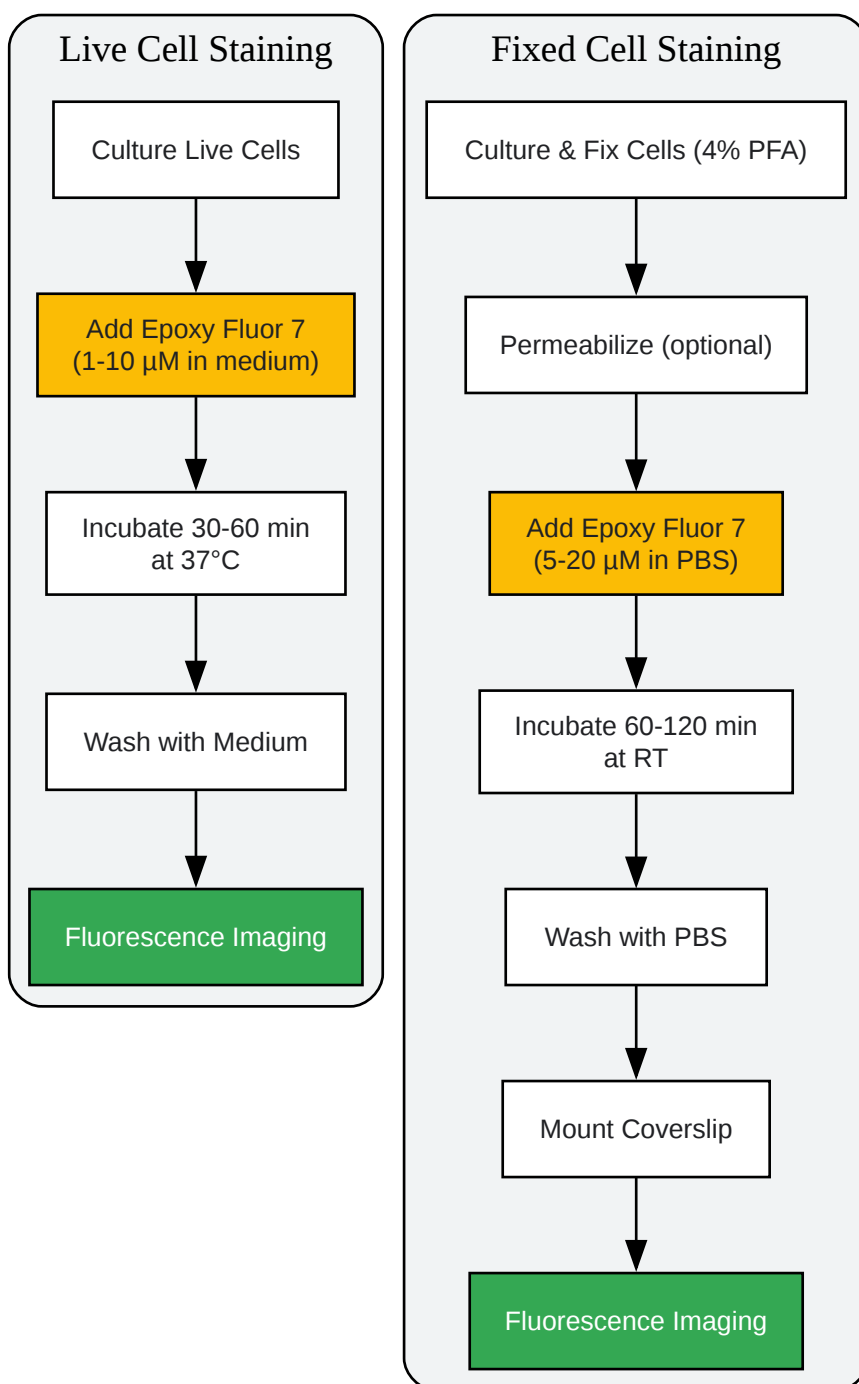
- Prepare **Epoxy Fluor 7** Stock Solution: Prepare a 1-10 mM stock solution of **Epoxy Fluor 7** in DMSO and store at -20°C or -80°C, protected from light.
- Cell Culture: Culture cells on coverslips or in multi-well plates to the desired confluency.
- Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If co-staining with intracellular antibodies, or to ensure substrate access to intracellular sEH, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. For cytoplasmic sEH, saponin-based buffers are recommended to preserve membrane integrity.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Prepare Staining Solution: Dilute the **Epoxy Fluor 7** stock solution in PBS to a final working concentration of 5-20  $\mu$ M.
- Staining: Add the **Epoxy Fluor 7** staining solution to the fixed and permeabilized cells.
- Incubation: Incubate for 60-120 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~330 nm, Emission: ~465 nm).

## Signaling Pathway and Experimental Workflow



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Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.



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